(1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene
Overview
Description
(1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is an organic compound belonging to the triazene class Triazenes are characterized by the presence of a functional group −N(H)−N=N− This compound is notable for its structural configuration, which includes two methoxyphenyl groups attached to a triazene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene typically involves the reaction of 4-methoxyaniline with nitrous acid to form a diazonium salt, which subsequently reacts with another molecule of 4-methoxyaniline under controlled conditions to yield the triazene compound. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of catalysts facilitate substitution reactions.
Major Products: The major products formed from these reactions include nitroso compounds, amines, hydrazines, and various substituted aromatic compounds.
Scientific Research Applications
(1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of methoxy groups enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Triazene: The simplest member of the triazene class, with a chemical formula of N3H3.
Diazene: Another related compound with the formula N2H2.
Tetrazene: A compound with an additional nitrogen atom, having the formula N4H4.
Comparison: (1e)-1,3-Bis(4-methoxyphenyl)triaz-1-ene is unique due to the presence of methoxyphenyl groups, which impart distinct chemical and biological properties. Compared to simpler triazenes, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)diazenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-7-3-11(4-8-13)15-17-16-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSFPLDAQJKCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292837 | |
Record name | (1e)-1,3-bis(4-methoxyphenyl)triaz-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22715-73-7 | |
Record name | NSC86031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1e)-1,3-bis(4-methoxyphenyl)triaz-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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